Cas no 1403332-74-0 (5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester)
![5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester structure](https://ja.kuujia.com/scimg/cas/1403332-74-0x500.png)
5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- 5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester
- 1403332-74-0
- SCHEMBL18990969
- D75859
- SCHEMBL13733970
- ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate
- DB-124941
- HOMUSTSFVNRTAX-UHFFFAOYSA-N
- CS-0097180
-
- インチ: InChI=1S/C9H9N3O3/c1-2-15-8(13)6-5-12-7(11-6)3-4-10-9(12)14/h3-5H,2H2,1H3,(H,10,14)
- InChIKey: HOMUSTSFVNRTAX-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN2C(=N1)C=CNC2=O
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 73.2Ų
5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330186-1g |
Ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate |
1403332-74-0 | 95%+ | 1g |
$1372 | 2023-02-02 | |
Chemenu | CM330186-1g |
Ethyl 5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate |
1403332-74-0 | 95%+ | 1g |
$1784 | 2021-08-18 |
5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
5,6-dihydro-5-oxo-Imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl esterに関する追加情報
5,6-Dihydro-5-Oxo-Imidazo[1,2-c]Pyrimidine-2-Carboxylic Acid Ethyl Ester: A Comprehensive Overview
The compound 5,6-dihydro-5-oxo-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester (CAS No. 1403332-74-0) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,2-c]pyrimidine core of this molecule is a fused bicyclic system that contributes to its stability and bioactivity. Recent studies have highlighted its potential as a lead compound in the development of novel drugs targeting various disease states, including cancer and inflammatory disorders.
One of the key features of 5,6-dihydro-5-oxo-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester is its ability to modulate cellular signaling pathways. Research conducted in 2023 revealed that this compound exhibits potent inhibitory activity against specific kinases involved in tumor progression and angiogenesis. For instance, a study published in *Nature Communications* demonstrated that this compound selectively inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This finding underscores its potential as an anti-cancer agent with minimal off-target effects.
Another notable aspect of this compound is its ethoxycarbonyl group, which enhances its pharmacokinetic properties. The ester functional group not only improves solubility but also facilitates absorption across biological membranes. This makes it an attractive candidate for drug delivery systems aimed at improving bioavailability. Recent advancements in nanotechnology have enabled researchers to encapsulate this compound within lipid nanoparticles, further enhancing its therapeutic efficacy while reducing systemic toxicity.
The synthesis of 5,6-dihydro-5-oxo-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. A 2023 paper in *Journal of Medicinal Chemistry* detailed a novel route utilizing microwave-assisted synthesis to achieve high yields and purity. This method involves the condensation of an imidazole derivative with a pyrimidine precursor under optimized conditions, followed by oxidation to introduce the oxo functionality. The use of microwave irradiation not only accelerates the reaction but also minimizes side reactions, making it a sustainable approach for large-scale production.
In terms of biological evaluation, 5,6-dihydro-5-oxo-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester has shown promising results in preclinical models of chronic inflammation. A study published in *Science Translational Medicine* demonstrated that this compound reduces pro-inflammatory cytokine production in macrophage cell lines by modulating nuclear factor-kappa B (NF-kB) signaling. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Moreover, recent computational studies have provided insights into the molecular interactions of this compound with target proteins. Using molecular docking simulations, researchers identified key residues within the active site of VEGFR-2 that are critical for binding affinity. These findings have guided further optimization efforts aimed at improving potency and selectivity. For instance, substituent modifications at the imidazole ring have been shown to enhance binding affinity without compromising pharmacokinetic properties.
In conclusion, 5,6-dihydro-5-oxo-imidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester represents a compelling lead compound with diverse therapeutic applications. Its unique chemical structure, coupled with advancements in synthetic methodology and biological evaluation techniques, positions it as a promising candidate for drug development pipelines targeting cancer and inflammation-related diseases. As research continues to uncover new insights into its mechanism of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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